2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide
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Overview
Description
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an amino group (-NH2), a chloro-substituted benzyl group, and a methyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters more precisely. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-Amino-N-(2-chloro-benzyl)-N-methyl-nitroacetamide.
Reduction: Formation of 2-Amino-N-(2-chloro-benzyl)-N-methyl-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-N-(2-chloro-benzyl)-N-ethyl-acetamide: Similar structure with an ethyl group instead of a methyl group.
2-Amino-N-(2-bromo-benzyl)-N-methyl-acetamide: Similar structure with a bromine atom instead of a chlorine atom.
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness: 2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. Its chloro-substituted benzyl group provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSSDRSMNQIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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